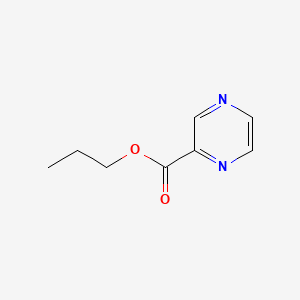

Propyl pyrazine-2-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

73763-87-8 |

|---|---|

Molecular Formula |

C8H10N2O2 |

Molecular Weight |

166.18 g/mol |

IUPAC Name |

propyl pyrazine-2-carboxylate |

InChI |

InChI=1S/C8H10N2O2/c1-2-5-12-8(11)7-6-9-3-4-10-7/h3-4,6H,2,5H2,1H3 |

InChI Key |

AQMXNGDQEPGTRM-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)C1=NC=CN=C1 |

Canonical SMILES |

CCCOC(=O)C1=NC=CN=C1 |

Other CAS No. |

73763-87-8 |

Synonyms |

n-propyl pyrazinoate propyl pyrazinoate |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Pathways

Established and Evolving Synthetic Routes for Pyrazine (B50134) Carboxylates

Traditional methods for synthesizing pyrazine carboxylates, including propyl pyrazine-2-carboxylate (B1225951), have been refined over the years to improve efficiency and yield. These established routes form the foundation of pyrazine chemistry.

Condensation Reactions and Ring Closure Strategies

The formation of the pyrazine ring is a critical step in the synthesis of pyrazine carboxylates. Condensation reactions are a primary strategy for constructing this heterocyclic system. researchgate.netunimas.my A common approach involves the reaction of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.netunimas.my For instance, the condensation of a suitable glyoxal (B1671930) with an aminocarbonyl compound can lead to the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine ring. researchgate.netunimas.my

Ring closure strategies often build upon pre-functionalized precursors. chem-soc.si For example, the reaction of diiminosuccinonitrile (B1215917) with diaminomaleonitrile (B72808) in the presence of a strong acid can yield various pyrazine products depending on the equivalents of acid used. ijbpas.com Another method involves the self-condensation of two molecules of an α-aminocarbonyl compound to form a 3,6-dihydropyrazine, which is then oxidized. ijbpas.com These methods provide a versatile platform for accessing a wide range of substituted pyrazines. researchgate.netunimas.my

Table 1: Examples of Condensation Reactions for Pyrazine Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

| 1,2-dicarbonyl compound | 1,2-diaminoethane | Oxidation | Dihydropyrazine, then Pyrazine | researchgate.netunimas.my |

| α-aminocarbonyl (2 equiv.) | - | Mild oxidation | 3,6-dihydropyrazine, then Pyrazine | ijbpas.com |

| Diiminosuccinonitrile | Diaminomaleonitrile | Strong acid | Aminotricyanopyrazine or Tetracyanopyrazine | ijbpas.com |

| Glyoxal | Ethyl-2-amidino-2-aminoacetate dihydrochloride | Sodium acetate (B1210297), 10°C | Ethyl-3-amino-pyrazine-2-carboxylate | unimas.my |

Esterification and Transesterification Protocols

Once the pyrazine carboxylic acid core is synthesized, the propyl ester is typically formed through esterification or transesterification. The Fischer esterification, a classic method, involves reacting pyrazine-2-carboxylic acid with propanol (B110389) in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This equilibrium-driven reaction is often pushed towards the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Transesterification is another viable route, where a different ester of pyrazine-2-carboxylic acid (e.g., the methyl or ethyl ester) is reacted with propanol in the presence of a catalyst to yield propyl pyrazine-2-carboxylate. echemi.com This method can be advantageous in certain contexts, depending on the availability of starting materials and the desired reaction conditions. Industrial methods for producing similar pyrazine esters, like isobutyl and isothis compound, highlight the utility of azeotropic distillation to remove water and drive the reaction to completion. google.com

Innovative Approaches in Pyrazine Carboxylate Synthesis

The quest for more sustainable, efficient, and selective synthetic methods has led to the development of innovative approaches for preparing pyrazine carboxylates. These modern techniques often offer significant advantages over traditional methods.

Biocatalytic Syntheses Employing Enzymes (e.g., Transaminases, Lipases)

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. acs.org Enzymes like lipases and transaminases have been successfully employed in the synthesis of pyrazine derivatives. researchgate.netnih.gov

Lipases are particularly effective for esterification and transesterification reactions. mdpi.comnih.gov Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the esterification of pyrazine-2-carboxylic acid with propanol with high efficiency. researchgate.netdntb.gov.ua These enzymatic reactions are often performed in organic solvents to shift the equilibrium towards ester formation. nih.gov The use of biocatalysts minimizes the formation of by-products, simplifying purification. mdpi.com

Transaminases are utilized for the key amination step in the synthesis of the pyrazine ring itself. nih.gov For instance, an α-diketone can be selectively aminated using a transaminase to produce an α-amino ketone, which then undergoes oxidative dimerization to form the pyrazine core. nih.gov This chemo-enzymatic approach allows for the synthesis of substituted pyrazines under mild, aqueous conditions. nih.gov

Table 2: Biocatalytic Synthesis Approaches

| Enzyme Type | Reaction | Substrate(s) | Product | Key Advantages | Reference |

| Lipase | Esterification | Pyrazine-2-carboxylic acid, Propanol | This compound | High selectivity, mild conditions, reduced by-products | mdpi.comnih.gov |

| Lipase | Transesterification | Pyrazine ester, Propanol | This compound | Green alternative to chemical catalysis | researchgate.netdntb.gov.ua |

| Transaminase | Amination & Dimerization | α-diketone, Amine donor | Substituted pyrazine | High regioselectivity, aqueous conditions | nih.gov |

| Acyltransferase | Amidation | Pyrazine ester, Amine | Pyrazinamide (B1679903) | High conversion under optimized conditions | researchgate.net |

Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper)

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the functionalization of pyrazine rings. rsc.orgresearchgate.net Palladium and copper catalysts are particularly prominent in these transformations. rsc.orgresearchgate.net

Reactions such as the Suzuki, Stille, and Sonogashira couplings allow for the introduction of various substituents onto a pre-existing halopyrazine core. rsc.orgresearchgate.net For example, a Suzuki coupling can be used to couple a boronic acid with a chloropyrazine derivative, a reaction that has been shown to proceed with high yields. researchgate.net While not directly forming the propyl ester group, these methods are crucial for creating complex pyrazine carboxylate precursors. tandfonline.com For instance, palladium-catalyzed reactions have been used to synthesize multi-substituted pyrrolo[1,2-a]pyrazines from N-phenacyl pyrrole-2-carbonitriles and aryl boronic acids. researchgate.net

Direct C-H activation is an emerging area in metal-catalyzed pyrazine functionalization. rsc.org This approach allows for the direct coupling of a C-H bond on the pyrazine ring with a suitable partner, avoiding the need for pre-functionalization with a halogen. rsc.org

Continuous Flow and Microreactor Synthetic Systems

Continuous flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety and scalability. nih.govrsc.orgbeilstein-journals.org

Table 3: Comparison of Batch vs. Continuous Flow Synthesis of Pyrazinamides

| Parameter | Continuous Flow Reactor | Shaker Reactor (Batch) | Reference |

| Reaction Time | 20 min | 17 h | nih.govrsc.org |

| Temperature | 45 °C | 45 °C | nih.govrsc.org |

| Solvent | tert-amyl alcohol | tert-amyl alcohol | nih.govrsc.org |

| Yield | Up to 91.6% | Comparable | researchgate.net |

| Key Advantage | Drastically reduced reaction time, ease of scale-up | Simpler setup for small scale | nih.govresearchgate.net |

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of flavor esters like this compound is a growing area of focus, aiming to reduce the environmental impact of chemical manufacturing. trilogyflavors.comsigmaaldrich.com These principles emphasize waste prevention, atom economy, and the use of less hazardous chemicals and safer solvents. sigmaaldrich.com

One sustainable approach involves enzymatic or biochemical catalysis, which offers advantages such as high selectivity, efficiency, and lower energy consumption compared to traditional chemical synthesis. nih.gov For instance, lipases can be used for the direct esterification of acids with alcohols in a solvent-free system, representing a green and sustainable process. acs.org While not specific to this compound, the enzymatic synthesis of other flavor esters like n-propyl acetate has been successfully demonstrated using esterases. nih.gov This biochemical approach, often utilizing microbial fermentation, presents a more environmentally compatible route for producing flavor compounds. trilogyflavors.comnih.gov

Key aspects of green synthesis for flavor esters include:

Use of Renewable Resources: Starting materials can be derived from renewable sources. acs.org

Solvent-Free Systems: Eliminating organic solvents reduces waste and potential environmental harm. acs.org

Biocatalysis: Enzymes like lipases and esterases offer high specificity and operate under mild conditions. nih.govacs.org

Reduced Energy Consumption: Milder reaction conditions translate to lower energy requirements. nih.gov

The following table summarizes key green chemistry metrics that can be applied to evaluate the sustainability of a synthesis process.

| Metric | Description |

| Atom Economy | Maximizes the incorporation of reactant atoms into the final product. sigmaaldrich.com |

| E-Factor | The ratio of the mass of waste to the mass of the desired product. |

| Reaction Mass Efficiency | The ratio of the mass of the final product to the total mass of reactants. |

| Process Mass Intensity | The total mass used in a process divided by the mass of the product. |

Mechanistic Elucidation of Synthetic Transformations

Understanding the detailed reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. This involves postulating and verifying reaction pathways and conducting kinetic studies.

Detailed Reaction Mechanism Postulation and Verification

The synthesis of pyrazine-2-carboxylate esters often involves the esterification of pyrazine-2-carboxylic acid. One notable method is the Yamaguchi esterification, which has been utilized for the synthesis of pyrazine-2-carboxylic acid derivatives. nih.govfrontiersin.org

The proposed mechanism for the Yamaguchi esterification involves the following key steps:

Deprotonation: The carboxylic acid is deprotonated by a base to form a carboxylate. frontiersin.org

Anhydride (B1165640) Formation: The carboxylate reacts with an electrophile, such as 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), to form a mixed anhydride. nih.govfrontiersin.org

Acyl-Substituted Pyridinium (B92312) Salt Formation: The addition of a nucleophilic catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP), leads to the formation of an acyl-substituted pyridinium salt. nih.govfrontiersin.org

Nucleophilic Attack: The alcohol (in this case, propanol) then acts as a nucleophile, attacking the activated acyl group to form the desired ester. frontiersin.org

The regioselectivity of this reaction is a key feature, with the use of 2,4,6-trichlorobenzoyl chloride being critical for the successful formation of the desired product. nih.govfrontiersin.org

Another synthetic route involves the reaction of 2-cyanopyrazine. However, this method can be more complex due to the potential for the cyano group to solidify at low temperatures and the need for purification steps to remove coloration during the synthesis of subsequent products like pyrazinamide. google.com

Kinetic Studies and Reaction Parameter Optimization

Optimizing the synthesis of this compound involves a careful study of reaction parameters to maximize yield and purity.

In the context of esterification reactions, such as those used to produce pyrazine-2-carboxylates, several factors are critical for optimization:

Catalyst: The choice of an acidic catalyst is often necessary. google.com Pyridine-2-carboxylic acid has been demonstrated as an effective catalyst in other multi-component reactions, speeding up the transformation. nih.govrsc.org

Solvent: The reaction is typically carried out in an organic solvent. google.com

Water Removal: The water produced during esterification needs to be removed to drive the reaction to completion. Azeotropic dehydration is an effective method for this, which can bring the amount of unreacted pyrazine monocarboxylic acid to nearly zero. google.com

Reactant Stoichiometry: The ratio of pyrazine-2-carboxylic acid to propanol can be adjusted to optimize the yield.

Temperature and Reaction Time: These parameters are crucial for controlling the reaction rate and minimizing the formation of byproducts.

A patent for a similar compound, pyrazine-2-carboxylic acid isobutyl ester, highlights the importance of distillation for obtaining a high-purity product. google.com This suggests that distillation would also be a key purification step for this compound.

The table below outlines the parameters that are typically optimized in the synthesis of pyrazine carboxylate esters.

| Parameter | Influence on Reaction | Optimization Goal |

| Catalyst Concentration | Affects reaction rate. | Achieve a high rate with minimal catalyst loading. |

| Temperature | Influences reaction rate and selectivity. | Find the optimal temperature for maximum yield and minimal side reactions. |

| Reactant Ratio | Affects equilibrium position. | Use an excess of one reactant to drive the reaction to completion. |

| Water Removal Method | Determines the extent of reaction completion. | Efficiently remove water to maximize product formation. |

Sophisticated Spectroscopic and Analytical Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like propyl pyrazine-2-carboxylate (B1225951). By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete picture of the molecular skeleton can be assembled.

One-dimensional ¹H and ¹³C NMR provide foundational information. The ¹H NMR spectrum is expected to show three distinct signals for the pyrazine (B50134) ring protons and three signals for the n-propyl group. The pyrazine protons typically appear in the downfield aromatic region (δ 8.5-9.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atoms. The signals for the propyl group would include a triplet for the terminal methyl group (CH₃), a sextet for the central methylene group (CH₂), and a triplet for the methylene group attached to the oxygen atom (OCH₂).

The ¹³C NMR spectrum would complement this by showing signals for the three distinct pyrazine ring carbons and the carbonyl carbon of the ester, all typically in the δ 120-170 ppm range. The three carbons of the propyl group would appear in the upfield region (δ 10-70 ppm).

To confirm these assignments and establish connectivity, a suite of two-dimensional (2D) NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). For propyl pyrazine-2-carboxylate, COSY would show correlations between the adjacent protons of the propyl chain (H-α to H-β, and H-β to H-γ), confirming the n-propyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It would definitively link the proton signals of the propyl chain and the pyrazine ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (two to three bond) correlations between protons and carbons. Key expected correlations would be from the OCH₂ protons of the propyl group to the carbonyl carbon (C=O) and from the pyrazine ring protons (H-3, H-5, H-6) to the various ring carbons and, most importantly, to the carbonyl carbon, thus confirming the ester's position on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation. NOESY could reveal through-space interactions between the OCH₂ protons of the propyl group and the proton at the C-3 position of the pyrazine ring, helping to determine the preferred orientation of the ester side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on data for methyl/ethyl pyrazine-2-carboxylate and standard increments)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected ¹H Multiplicity | Key HMBC Correlations |

| C2-C=O | - | ~164.5 | - | H-3, OCH₂ (α) |

| C3 | ~9.20 | ~147.5 | d | C2-C=O, C5 |

| C5 | ~8.78 | ~145.0 | d | C3, C6 |

| C6 | ~8.85 | ~144.0 | dd | C2, C5 |

| OCH₂ (α) | ~4.45 | ~68.0 | t | C2-C=O, CH₂ (β) |

| CH₂ (β) | ~1.85 | ~22.0 | sext | OCH₂ (α), CH₃ (γ) |

| CH₃ (γ) | ~1.05 | ~10.5 | t | OCH₂ (α), CH₂ (β) |

d : doublet, dd : doublet of doublets, t : triplet, sext : sextet

The choice of solvent can significantly influence NMR chemical shifts and coupling constants, providing clues about molecular conformation and solute-solvent interactions. In non-polar solvents like CDCl₃, the chemical shifts observed are primarily due to the inherent electronic structure of the molecule. However, in polar or hydrogen-bond-accepting solvents like DMSO-d₆, specific interactions can occur. For this compound, the lone pairs on the pyrazine nitrogen atoms can interact with solvent molecules. This can lead to a downfield shift of the adjacent ring protons (H-3 and H-5) due to changes in the local electronic environment. Such solvent-induced shifts can be used to probe the accessibility of different parts of the molecule and infer its preferred conformation in solution.

Vibrational Spectroscopy for Molecular Structure and Intermolecular Interactions (FTIR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups.

The FTIR and FT-Raman spectra of this compound would be characterized by several key vibrational modes. A detailed assignment of these bands is critical for structural confirmation. Computational methods, particularly Density Functional Theory (DFT), are often used to calculate theoretical vibrational frequencies. nanoient.orgnanoient.org A Potential Energy Distribution (PED) analysis is then performed on the calculated data to quantify the contribution of individual bond stretches, bends, and torsions to each vibrational mode, leading to a highly reliable assignment. nanoient.orgnanoient.org

Key expected vibrational bands include:

Pyrazine Ring Vibrations: Aromatic C-H stretching modes are expected above 3000 cm⁻¹. Ring stretching vibrations (νC=C, νC=N) typically appear in the 1400-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending modes are found at lower frequencies. nanoient.org

Ester Group Vibrations: The most intense and characteristic band in the IR spectrum would be the C=O stretching vibration (νC=O), expected around 1720-1740 cm⁻¹. Two C-O stretching vibrations (ν(C-O)-O-C) are also expected, typically in the 1100-1300 cm⁻¹ region.

Propyl Group Vibrations: Symmetric and asymmetric C-H stretching modes of the CH₃ and CH₂ groups would be observed in the 2850-3000 cm⁻¹ range. Various bending (scissoring, wagging, twisting) modes for these groups would appear in the 1375-1470 cm⁻¹ region.

Table 2: Predicted Major Vibrational Frequencies and Assignments for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3070 | ν(C-H) | Aromatic C-H Stretch |

| ~2970 | νas(CH₃) | Asymmetric Propyl CH₃ Stretch |

| ~2940 | νas(CH₂) | Asymmetric Propyl CH₂ Stretch |

| ~2880 | νs(CH₃) | Symmetric Propyl CH₃ Stretch |

| ~1730 | ν(C=O) | Carbonyl Stretch |

| ~1580 | ν(Ring) | Pyrazine Ring Stretch |

| ~1465 | δ(CH₂) | Propyl CH₂ Scissoring |

| ~1280 | ν(C-O) | Ester C-O Stretch (acyl-oxygen) |

| ~1130 | ν(C-O) | Ester C-O Stretch (alkyl-oxygen) |

| ~1020 | β(C-H) | Aromatic C-H In-plane Bend |

| ~860 | γ(C-H) | Aromatic C-H Out-of-plane Bend |

ν : stretching, δ : bending (scissoring), β : in-plane bend, γ : out-of-plane bend

This compound can exist in different conformations due to rotation around the C-O and C-C single bonds of the propyl ester chain. These different spatial arrangements (rotamers or conformers) can have slightly different vibrational frequencies. By carefully analyzing the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹), it may be possible to identify the presence of multiple conformers at equilibrium. Low-temperature studies can sometimes "freeze out" a single, most stable conformer, leading to a sharpening and simplification of the spectrum, which aids in conformational analysis.

Mass Spectrometry for Fragmentation Pattern Analysis and Isomer Differentiation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) would likely be used.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The subsequent fragmentation would provide structural clues. Key expected fragmentation pathways for an alkyl pyrazine-2-carboxylate include:

Loss of the Alkoxy Group: Cleavage of the C-O bond can lead to the loss of a propoxy radical (•OCH₂CH₂CH₃), resulting in a prominent peak corresponding to the pyrazinoyl cation.

Loss of the Alkyl Group: Loss of the propyl radical (•CH₂CH₂CH₃) would yield an ion corresponding to the protonated pyrazine-2-carboxylic acid.

McLafferty Rearrangement: A characteristic fragmentation for esters with a sufficiently long alkyl chain, this involves the transfer of a gamma-hydrogen from the propyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (propene). This would result in a radical cation of pyrazine-2-carboxylic acid.

Pyrazine Ring Fragmentation: Subsequent fragmentation of the pyrazine-containing ions would involve the characteristic loss of HCN or C₂H₂ fragments.

This predictable fragmentation pattern allows for clear structural confirmation and enables differentiation from isomers with different substitution patterns on the pyrazine ring.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Ion Structure / Identity | Fragmentation Pathway |

| 166 | [C₈H₁₀N₂O₂]⁺ | Molecular Ion (M⁺) |

| 124 | [C₅H₃N₂O]⁺ | Loss of Propene (C₃H₆) via McLafferty Rearrangement |

| 123 | [C₅H₂N₂O]⁺ | Loss of Propyl Radical (•C₃H₇) |

| 107 | [C₅H₄N₂O]⁺ | Loss of Propoxy Radical (•OC₃H₇) |

| 79 | [C₄H₃N₂]⁺ | Loss of CO from m/z 107 |

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural confirmation of pyrazine derivatives, including this compound. Techniques such as Time-of-Flight (TOF) MS combined with soft ionization methods like Electrospray Ionization (ESI) are utilized to determine the precise mass of the molecular ion. This high mass accuracy allows for the calculation of the elemental composition, a critical step in confirming the molecular formula (C₈H₁₀N₂O₂).

In research involving synthetic chemistry, HRMS is applied to confirm the identity of newly synthesized pyrazine derivatives. For instance, the analysis of related compounds has shown the utility of TOF MS (ESI) in verifying molecular structures by comparing the measured mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with the calculated value, often achieving mass accuracy within a few parts per million (ppm) imist.ma. This level of precision is crucial for distinguishing between isomers and confirming the successful outcome of a chemical transformation.

Mechanistic Studies of Gas-Phase Ion Fragmentation

Tandem mass spectrometry (MS/MS) experiments are employed to study the gas-phase fragmentation mechanisms of protonated this compound. While specific studies on this exact molecule are not prevalent, the fragmentation pattern can be predicted based on the established principles of ion chemistry for esters, aromatic systems, and heterocyclic compounds libretexts.org.

Upon collision-induced dissociation (CID), the molecular ion of this compound is expected to undergo characteristic fragmentation pathways. Key fragmentation events would likely include:

Loss of the Propoxy Radical (•OCH₂CH₂CH₃) or Propene (CH₂=CHCH₃): Cleavage of the ester group is a common pathway. The loss of a neutral propene molecule via a McLafferty rearrangement is a highly probable event if a gamma-hydrogen is available, leading to a prominent fragment ion corresponding to pyrazine-2-carboxylic acid.

Cleavage of the C-O Bond: Direct cleavage of the ester C-O bond would result in the formation of a pyrazinoyl cation.

Ring Fragmentation: Fragmentation of the pyrazine ring itself, though typically requiring higher energy, can also occur, leading to the loss of small neutral molecules like HCN.

Understanding these fragmentation pathways is vital for structural confirmation and for developing selective reaction monitoring (SRM) methods in quantitative mass spectrometry. Studies on other heterocyclic systems have demonstrated that even subtle changes in structure can lead to unique fragmentation behaviors, which can be exploited for isomeric differentiation nih.govnih.gov.

Advanced Chromatographic Techniques for Research Applications

Chromatographic methods are fundamental for the separation, isolation, and quantification of this compound, particularly from complex sample matrices encountered in food chemistry, environmental analysis, or synthetic reaction mixtures.

Development of HPLC and GC Methods for Complex Matrices

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary technique for the analysis of pyrazine derivatives tut.ac.jp. The development of a robust HPLC method for this compound would typically involve:

Stationary Phase: An octadecyl silica (ODS) C18 column is commonly used for separating pyrazines and related polar compounds nih.gov.

Mobile Phase: A gradient or isocratic elution using a mixture of water and an organic modifier like acetonitrile or methanol is standard. The relatively high polarity of the pyrazine ring and the ester group dictates the use of a mobile phase with a significant aqueous component tut.ac.jpshimadzu.com.

Detection: UV detection is suitable due to the UV absorbance of the pyrazine ring, with a detection wavelength typically set around 270-280 nm tut.ac.jp.

The table below outlines a typical starting point for HPLC method development for pyrazine analysis.

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | General purpose stationary phase for moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Provides good selectivity for pyrazine derivatives. tut.ac.jp |

| Elution Mode | Isocratic or Gradient | Gradient elution is often preferred for complex matrices to resolve components with a wide range of polarities. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Detection | UV at ~275 nm | Pyrazine ring exhibits strong UV absorbance in this region. tut.ac.jp |

| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature control ensures reproducible retention times. |

Gas Chromatography (GC): Due to its volatility, this compound is also amenable to GC analysis. GC is particularly powerful for analyzing volatile compounds in food and flavor chemistry. A typical GC method would utilize a capillary column with a polar stationary phase (e.g., FFAP or a wax-type phase) to achieve good separation of pyrazine isomers and related compounds nist.gov.

Chiral Separation Methodologies (e.g., Chiral HPLC)

While this compound is not chiral, derivatives of this compound may contain stereocenters, necessitating chiral separation techniques to isolate and quantify individual enantiomers. Chiral HPLC is the predominant method for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, have demonstrated excellent capabilities in resolving a wide range of racemates, including heterocyclic compounds nih.gov.

Research on closely related pyrazine isomers has shown that even non-chiral compounds can be effectively separated on chiral columns like Chiralpak AD-H, highlighting the high selectivity of these stationary phases nih.gov. For a hypothetical chiral derivative of this compound, method development would involve screening various CSPs and mobile phase combinations (both normal-phase, like hexane/isopropanol, and polar organic modes) to achieve baseline resolution of the enantiomers nih.govnih.gov.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive, high-resolution information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly documented, extensive crystallographic studies on pyrazine carboxylic acids and their derivatives offer profound insights into the principles governing their solid-state assembly cyberleninka.ruresearchgate.net.

Crystal Engineering and Supramolecular Assembly Principles

Crystal engineering focuses on understanding and controlling how molecules pack in a crystal lattice. For pyrazine-2-carboxylate derivatives, supramolecular assembly is primarily directed by hydrogen bonds and other non-covalent interactions.

Supramolecular Synthons: The concept of supramolecular synthons—robust and predictable intermolecular recognition motifs—is central to understanding the crystal packing of these compounds. In the crystal structures of pyrazine monocarboxylic acids, a recurrent and stable "acid-pyridine" heterodimer synthon is observed. This synthon is formed by a strong (carboxyl)O-H···N(pyrazine) hydrogen bond and a weaker, supportive (pyrazine)C-H···O(carbonyl) hydrogen bond acs.orgnih.gov. The presence of the ester in this compound precludes this specific O-H···N bond, but the nitrogen atoms of the pyrazine ring and the carbonyl oxygen of the ester group remain potent hydrogen bond acceptors.

The table below summarizes key crystallographic data for a related compound, bis-(pyrazin-2-carboxylate)-Ni(II)-dihydrate, illustrating the typical parameters obtained from an X-ray diffraction study cyberleninka.ru.

| Crystal Parameter | Value |

| Molecular Formula | C₁₀H₁₀N₄NiO₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.2136 |

| b (Å) | 11.10073 |

| c (Å) | 10.15267 |

| β (°) | 100.1462 |

| Volume (ų) | 578.395 |

| Z | 2 |

This data provides a foundational understanding of how related pyrazine carboxylate structures organize in the solid state, offering a predictive framework for the crystallographic properties of this compound.

Polymorphism and Co-crystallization Research

The solid-state properties of active pharmaceutical ingredients and other functional organic molecules, such as polymorphism and the ability to form co-crystals, are of significant interest in materials science and pharmaceutical development. Polymorphism, the ability of a compound to exist in more than one crystalline form, can profoundly impact a substance's physical and chemical properties, including its melting point, solubility, and bioavailability. Co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, is a widely used technique to modify the physicochemical properties of a solid. While specific research on the polymorphism and co-crystallization of this compound is not extensively documented in publicly available literature, the potential for these phenomena can be inferred from studies on related pyrazine derivatives and aromatic esters.

The pyrazine moiety, with its two nitrogen atoms, is known to be a proficient hydrogen bond acceptor, making it a prime candidate for co-crystallization with suitable co-formers, particularly those with hydrogen bond donor groups like carboxylic acids. Research on the co-crystallization of pyrazine with dicarboxylic acids has demonstrated the formation of robust one-dimensional hydrogen-bonded chains, often utilizing the well-established pyridine-carboxylic acid synthon rsc.org. This suggests that this compound could similarly engage in hydrogen bonding interactions with appropriate co-formers.

Furthermore, pyrazine 1,4-dioxide has been identified as a prolific co-crystal former, successfully co-crystallized with a variety of compounds, including energetic materials researchgate.netfigshare.comconsensus.appacs.org. This highlights the versatility of the pyrazine scaffold in forming multi-component crystalline solids. The primary interaction driving the formation of these co-crystals is typically hydrogen bonding between the pyrazine nitrogen atoms and donor groups on the co-former molecule.

In the case of this compound, the ester functional group introduces additional possibilities for intermolecular interactions, including dipole-dipole interactions and weaker C-H···O hydrogen bonds. The flexibility of the propyl chain could also allow for different packing arrangements in the crystal lattice, a factor that is often associated with the occurrence of polymorphism. Studies on other esters, such as butyl oleate, have revealed the existence of polymorphic forms that differ in their molecular arrangement, leading to variations in their physical properties nih.govnih.gov. These findings support the possibility of polymorphism in this compound.

To illustrate the potential for co-crystal formation with this compound, one can consider hypothetical co-crystals with dicarboxylic acids, drawing parallels from known pyrazine co-crystal structures. The formation of these co-crystals would be driven by hydrogen bonding between the pyrazine nitrogen atoms and the carboxylic acid groups of the co-former.

Table 1: Hypothetical Co-crystal Formers for this compound and Expected Hydrogen Bonding Interactions

| Co-former | Co-former Structure | Potential Hydrogen Bonding Interaction |

| Oxalic Acid | HOOC-COOH | N(pyrazine)···H-O(acid) |

| Adipic Acid | HOOC-(CH₂)₄-COOH | N(pyrazine)···H-O(acid) |

| Terephthalic Acid | HOOC-C₆H₄-COOH | N(pyrazine)···H-O(acid) |

The characterization of such potential polymorphs and co-crystals would rely on a suite of sophisticated analytical techniques. Powder X-ray diffraction (PXRD) would be instrumental in identifying different crystalline phases, while single-crystal X-ray diffraction could provide detailed information about the crystal structure and intermolecular interactions. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be employed to investigate phase transitions and thermal stability. Spectroscopic methods like Fourier-Transform Infrared (FTIR) and Raman spectroscopy would be used to probe changes in vibrational modes associated with different solid-state forms.

While direct experimental evidence for polymorphism and co-crystallization of this compound is pending, the foundational principles of crystal engineering and the documented behavior of analogous compounds strongly suggest that this molecule is a promising candidate for such solid-state modifications. Future research in this area could unlock new solid forms with tailored properties for various applications.

Theoretical and Computational Chemistry Investigations

Electronic Structure Calculations (DFT and Ab Initio Methods)

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical tools used to investigate the electronic structure of molecules. For derivatives of pyrazine-2-carboxylic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31++G* or 6-31G(d), have been employed to compute and analyze various molecular properties. nih.govnih.govijournalse.org These calculations help in understanding the relationship between the electronic properties of these compounds and their observed activities, such as cytotoxicity or herbicidal effects. nih.govscience.gov

For instance, studies on substituted amides of pyrazine-2-carboxylic acid have utilized DFT to perform full geometry optimizations and compute electronic descriptors. nih.govbrieflands.com The choice of method and basis set, such as B3LYP/6-311++G(d,p), is crucial as it provides a balance between computational cost and accuracy for electronic characteristics and geometries. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com

In studies of pyrazine (B50134) derivatives, the HOMO-LUMO gap has been calculated to understand the charge transfer within the molecule and predict its bioactivity. irjweb.comchemrxiv.org For example, in a QSAR study of pyrazine-2-carboxylic acid amides, the LUMO energy was one of the quantum chemical descriptors used to build a model for predicting cytotoxicity. nih.govnih.gov The analysis of Mulliken atomic charges, another output of these calculations, reveals the charge distribution across the molecule, identifying atoms that are more susceptible to electrophilic or nucleophilic attack. irjweb.com

Table 1: Example of Calculated Electronic Properties for a Pyrazine Derivative This table presents illustrative data for a related pyrazine compound as found in the literature to demonstrate the output of such calculations.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.2967 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8096 | Energy of the Lowest Unoccupied Molecular Orbital |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. chemrxiv.org The MEP map illustrates the electrostatic potential on the molecule's surface, where different colors represent varying potential values. Regions of negative potential (typically colored red or yellow) are associated with electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. chemrxiv.org

For derivatives of pyrazine-2-carboxylic acid, MEP analysis has been used to identify common features related to their cytotoxic activities. nih.govnih.gov These studies have shown that the strongest negative potentials are often located around the electronegative oxygen atoms of the carbonyl (C=O) groups, while the most positive potentials are found near the hydrogen atoms of amide groups or the pyrazine ring. nih.govchemrxiv.org This information is crucial for understanding intermolecular interactions, such as how a ligand might bind to a biological receptor.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are used to explore the flexibility of a molecule and its behavior over time. These methods are particularly important for understanding how a molecule like propyl pyrazine-2-carboxylate (B1225951) might change its shape to fit into a binding site of a protein. MD simulations can reveal the stability of a ligand-protein complex, showing how the interactions are maintained or change over a specific period. researchgate.net

For related compounds like pyrazine-2-carboxamide, MD simulations have been performed to study its structure and dynamics. science.gov In studies of potential drug candidates, MD simulations have been used to assess the structural stability and compactness of ligand-enzyme complexes, confirming that binding interactions remain consistent over time. researchgate.net These simulations provide a dynamic picture that complements the static view offered by molecular docking. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. ijournalse.orgconicet.gov.ar These models are widely used in drug discovery and materials science to predict the activity of new compounds and to understand which molecular features are important for a desired effect. conicet.gov.ar

For pyrazine derivatives, QSAR and QSPR studies have been successfully conducted. One study established a 2D-QSPR model for a group of 78 pyrazine-based molecules to predict their odor thresholds. ijournalse.org Another developed a QSAR model to correlate the structural properties of substituted amides of pyrazine-2-carboxylic acid with their cytotoxicity. nih.govnih.gov These models are built using molecular descriptors, which are numerical representations of a molecule's properties. These can be calculated from the 2D structure or through 3D methods like DFT. ijournalse.orgnih.gov

Predictive Modeling of Molecular Interactions

The ultimate goal of QSAR/QSPR modeling is to create a predictive tool. By using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that links the most relevant molecular descriptors to the observed activity. ijournalse.org

In the QSAR study of cytotoxic pyrazine-2-carboxylic acid amides, a five-parameter equation was developed that showed a high correlation (R² = 0.922) between the calculated descriptors and the experimental cytotoxic activity (IC₅₀). nih.govnih.gov The descriptors in the final model included the LUMO energy and parameters derived from the molecular electrostatic potential (Vṣ,min, Vṣ,max), indicating that both electronic and steric/interactive properties are key to the compounds' activity. nih.gov Such models allow researchers to predict the activity of untested analogs and guide the synthesis of more potent or selective compounds.

Table 2: Example of a QSAR Model for Pyrazine Derivatives This table presents a representative QSAR equation for substituted amides of pyrazine-2-carboxylic acid from the literature.

| Model Equation | Statistical Significance | Key Descriptors |

|---|

Molecular Docking Studies for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is crucial in drug design for screening virtual libraries of compounds and for understanding the specific interactions that stabilize the ligand in the receptor's active site.

Several studies have performed molecular docking on derivatives of propyl pyrazine-2-carboxylate. For example, Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate was investigated as a potential antimycobacterial agent. nih.govnih.gov Molecular docking studies were conducted to understand its binding mode with the enzyme decaprenylphosphoryl-β-d-ribose oxidase (DprE1), a key target in Mycobacterium tuberculosis. nih.govnih.gov Similarly, Propyl 5-(3-phenylureido)pyrazine-2-carboxylate, another derivative with high antimycobacterial activity, was also studied through molecular docking to elucidate its binding interactions with DprE1. researchgate.net These in silico experiments help to rationalize the observed biological activity and provide a basis for designing modifications to improve binding affinity and efficacy. nih.gov

Table 3: Summary of Molecular Docking Studies on Pyrazine-2-Carboxylate Derivatives

| Ligand Derivative | Target Protein | Key Findings |

|---|---|---|

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | Decaprenylphosphoryl-β-d-ribose oxidase (DprE1) | Showed high antimycobacterial activity; docking studies performed to understand binding to DprE1. nih.govnih.gov |

| Propyl 5-(3-phenylureido)pyrazine-2-carboxylate | Decaprenylphosphoryl-β-d-ribose oxidase (DprE1) | Exhibited high antimycobacterial activity; identified as a suitable candidate for further structural modification based on docking insights. researchgate.net |

Characterization of Binding Pockets and Interaction Motifs (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Molecular docking studies on various pyrazine-2-carboxylate derivatives have elucidated key interaction motifs within the binding pockets of several enzymes. These interactions are fundamental to the biological activity of these compounds.

The primary interaction motifs observed are:

Hydrogen Bonding: The pyrazine ring's nitrogen atoms and the carboxylate group are frequent participants in hydrogen bonds. For instance, in the active site of Glucosamine-6-Phosphate (GlcN-6-P) synthase, derivatives of pyrazine-2-carboxylic acid form hydrogen bonds with amino acid residues such as Gln348, Gly348, and Thr355. researchgate.netnih.gov Similarly, aminopyrazine inhibitors of Nek2 kinase form a classic hydrogen bonding triplet with the main chain of hinge region residues Cys89 and Glu87. rsc.org

Hydrophobic Interactions: The pyrazine ring and the propyl ester group contribute to hydrophobic interactions with nonpolar residues in enzyme active sites. In HDAC inhibitors, a hydrophobic linker group is a key component of the pharmacophore, accessing hydrophobic tunnels within the enzyme. mdpi.com For Nek2 inhibitors, the piperidine (B6355638) ring of some ligands is sandwiched between Phe148 and the gatekeeper residue Met86, demonstrating significant hydrophobic contact. nih.gov

π-π Stacking/Interactions: The aromatic pyrazine ring can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe) and Tyrosine (Tyr). In studies of HDAC3 inhibitors, π-π interactions with PHE144 and PHE200 were observed to be favorable for binding. mdpi.com

Metal Chelation: For metalloenzymes, the functional groups of the ligand can coordinate with the metal ion in the active site. In HDAC inhibitors, a zinc-binding group is essential, with hydrazide groups, for example, coordinating with the zinc ion through both nitrogen and carbonyl oxygen atoms. mdpi.com

| Interaction Motif | Description | Interacting Groups on Ligand | Example Interacting Residues/Components | Target Enzyme Example |

|---|---|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom like O or N. | Pyrazine Nitrogens, Carboxylate Oxygen, Amide NH | Gln348, Thr355, Cys89, Glu87, HIS134, HIS135 | GlcN-6-P synthase, Nek2, HDAC6 |

| Hydrophobic Interactions | Interactions between nonpolar molecular surfaces in an aqueous environment. | Propyl Chain, Pyrazine Ring, Phenyl Rings | Ile14, Met86, Phe148, PHE144, PHE200 | Nek2, HDAC6 |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Pyrazine Ring, Phenyl Rings | PHE144, PHE200 | HDAC6 |

| Metal Chelation | Coordination of a ligand to a central metal atom. | Hydrazide Group, Hydroxamic Acid | Zn²⁺ ion | HDAC6 |

Investigations into Enzyme Active Site Binding Mechanisms (e.g., GlcN-6-P synthase, DprE1, HDAC6, Nek2)

Computational studies have been instrumental in proposing binding mechanisms for pyrazine carboxylate derivatives with several key enzyme targets.

GlcN-6-P synthase: Molecular docking studies on derivatives of pyrazine-2-carboxylic acid targeting GlcN-6-P synthase revealed that these compounds bind in the active pocket, forming hydrogen bonds with multiple amino acid residues, including Gln348, Ala602, Ser303, and Gly301. researchgate.netnih.govresearchgate.net The inhibition of this enzyme is predicted to be a potential mechanism for the antibacterial activity of these derivatives. researchgate.net

DprE1: Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate, a lipophilic derivative of pyrazinoic acid, has been investigated as a potential inhibitor of decaprenylphosphoryl-β-d-ribose oxidase (DprE1). nih.govnih.gov DprE1 is a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis. nih.gov In silico molecular docking experiments were performed based on the structural similarity of these compounds to known DprE1 inhibitors. nih.govnih.gov These studies indicated that modifications to the linker connecting the aromatic parts of the molecule did not negatively affect its binding to the enzyme. nih.govnih.govresearchgate.net

HDAC6: Histone deacetylase 6 (HDAC6) has a wider catalytic channel compared to other HDAC subtypes, which can be exploited for designing selective inhibitors. researchgate.net The general pharmacophore for HDAC inhibitors includes a cap group, a hydrophobic linker, and a zinc-binding group. researchgate.net For some pyrimidine-based inhibitors, molecular docking showed that an n-hexyl or n-propyl chain attached to a hydrazide moiety results in potent inhibitory activity. mdpi.comchemrxiv.org The hydrazide group coordinates with the catalytic zinc ion and forms crucial hydrogen bonds with residues HIS134, HIS135, and TYR298 at the base of the active site. mdpi.com Additionally, the linker can form π-π interactions with PHE144 and PHE200. mdpi.com HDAC6 itself binds directly to parkin and α-tubulin. nih.gov

Nek2: Aminopyrazine-based compounds have been identified as inhibitors of the mitotic kinase Nek2. nih.govnih.gov Crystal structures reveal that these inhibitors bind to an unusual, inactive conformation of the kinase. nih.govnih.gov The binding mode involves two hydrogen bonds between the aminopyrazine ring and the hinge region of the enzyme. nih.gov For some derivatives, a carboxylic acid group interacts with Tyr70, Lys37, and Asp159. nih.gov Structure-activity relationship studies showed that replacing a methyl group with a larger n-propyl group on a purine-based inhibitor reduced activity against Nek2, suggesting the active site is sterically constrained. oncotarget.com In some cases, covalent modification of the Cys22 residue in the ATP-binding site has been confirmed by X-ray crystallography. rsc.org

| Enzyme Target | Ligand Class | Key Binding Interactions | Interacting Residues | Reference |

|---|---|---|---|---|

| GlcN-6-P synthase | Pyrazine-2-carboxylic acid derivatives | Hydrogen bonding | Gln348, Ala602, Ser303, Gly301 | researchgate.netnih.gov |

| DprE1 | Propyl 3-(phenylcarbamoyl)pyrazine-2-carboxylate derivatives | In silico docking based on structural similarity | Not specified | nih.govnih.gov |

| HDAC6 | Alkylated hydrazides, Heterocyclic analogs | Zinc chelation, Hydrogen bonding, π-π stacking | Zn²⁺, HIS134, HIS135, TYR298, PHE144, PHE200 | mdpi.comresearchgate.net |

| Nek2 | Aminopyrazines, 2-Arylamino-6-ethynylpurines | Hydrogen bonding, Covalent modification, Steric constraints | Cys89, Glu87, Tyr70, Lys37, Asp159, Cys22 | rsc.orgnih.govoncotarget.com |

Reaction Mechanism Modeling and Transition State Analysis

While specific transition state analyses for reactions of this compound are not extensively detailed in the available literature, computational modeling has been applied to understand the general reaction mechanisms for the synthesis of the core pyrazine ring system.

The formation of pyrazines often occurs through the Maillard reaction. A key pathway involves the condensation of two α-aminocarbonyl compounds to form a dihydropyrazine (B8608421) intermediate. nih.govresearchgate.net This intermediate can then be oxidized to yield the aromatic pyrazine ring. nih.govunimas.my Decarboxylation of an intermediate product via a cyclic transition state is considered a critical step in this process. nih.gov

Another synthetic approach for creating pyrazine-2-carboxylic acid derivatives involves using coupling reagents. For example, the synthesis of novel pyrazine-2-carboxylic acid derivatives of piperazines has been achieved using propyl phosphonic anhydride (B1165640) (T3P) as a coupling reagent. researchgate.netresearchgate.net The proposed reaction mechanism involves the activation of the carboxylic acid by T3P, followed by nucleophilic attack by the amine of the piperazine (B1678402) derivative.

In the synthesis of a pyran derivative, the reaction mechanism was described to proceed through deprotonation by a base, followed by nucleophilic addition, intramolecular cyclization, and finally protonation. bohrium.com Such mechanistic steps are common in heterocyclic synthesis and can be modeled computationally to analyze intermediates and transition states, providing insights into reaction feasibility and kinetics.

Biochemical and Molecular Interaction Research Mechanistic Focus

Investigation of Molecular Recognition and Binding Mechanisms with Biomolecules

The interaction of propyl pyrazine-2-carboxylate (B1225951) and its derivatives with biomolecules, particularly enzymes and receptors, is a subject of ongoing research. The structural features of these compounds, including the pyrazine (B50134) ring and the carboxylate group, allow for various types of non-covalent interactions that govern their binding mechanisms. The electron-deficient nature of the pyrazine ring, due to the two nitrogen atoms, influences its reactivity and binding properties. The carboxylic acid group, or its ester form, can participate in hydrogen bonding and ionic interactions, which are crucial for molecular recognition.

In the context of drug design, the planar and rigid structure of the pyrazine ring can facilitate favorable pi-pi stacking interactions with aromatic residues in the binding sites of proteins. Furthermore, the piperidine (B6355638) group, when present in derivatives, can enhance the molecule's ability to interact with biological targets by adopting multiple conformations, potentially increasing binding affinity and selectivity. For instance, in silico docking studies of pyrazine-2-carboxylic acid derivatives with glucosamine-6-phosphate synthase have shown that these compounds can form hydrogen bonds with key amino acid residues like Gly348, Thr355, and Ser401 in the active site. researchgate.net Similarly, modeling of quinolyl pyrazinamides suggests that the positively charged tails can form ionic interactions with acidic residues like E172 in the sigma-1 receptor. nih.gov The hydroxymethyl group in certain analogs can also facilitate hydrogen bonding, which may influence solubility or receptor interactions.

Mechanistic Studies of Enzyme Modulation

Derivatives of pyrazine-2-carboxylic acid have been investigated as modulators of various enzymes, primarily as inhibitors. The mechanisms of inhibition often involve the formation of specific interactions with the enzyme's active site. For example, pyrazine-2-carboxylic acid itself has been identified as a potent inhibitor of bacterial β-lactamase, with its inhibitory action attributed to hydrogen bonding interactions within the active site. biosynth.com

In the field of antitubercular research, pyrazinamide (B1679903), a related compound, is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. nih.govnih.govmdpi.com POA is believed to act on several targets, including the inhibition of fatty acid synthase I (FAS I), which is involved in the biosynthesis of mycolic acids. mdpi.com It may also interfere with other biosynthetic pathways by inhibiting enzymes like aspartate decarboxylase and quinolinic acid phosphoribosyl transferase. mdpi.com

Molecular docking studies have been employed to predict the binding of pyrazine derivatives to potential enzyme targets. For instance, 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids and their propyl esters have been docked into the active site of decaprenylphosphoryl-β-d-ribose oxidase (DprE1), a key enzyme in mycobacterial cell wall synthesis. nih.govnih.gov These in silico experiments help in understanding the potential for these compounds to act as enzyme inhibitors. nih.gov Similarly, pyrazine-2-carboxylic acid derivatives have been studied as potential inhibitors of glucosamine-6-phosphate synthase, with docking studies suggesting that inhibition of this enzyme could be responsible for their antibacterial activity. researchgate.net

Structure-Activity Relationship (SAR) and Structure-Function Relationship (S-FR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of propyl pyrazine-2-carboxylate and its analogs influences their biological activity. These studies often involve systematic modifications of the molecule to identify key functional groups and structural features responsible for their interactions with biological targets.

Systematic Derivatization and Analog Synthesis for Mechanistic Insights

The synthesis of various derivatives of pyrazine-2-carboxylic acid allows for a systematic exploration of its SAR. For example, esterification of the carboxylic acid to form methyl or propyl esters is a common strategy to increase lipophilicity, which can enhance cell membrane permeability and, consequently, biological activity. nih.govmdpi.com Research has shown that elongating the ester chain from methyl to propyl can improve the antimycobacterial activity of certain ureidopyrazine derivatives.

Amidation of the carboxylic acid group is another widely used derivatization technique. The synthesis of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides and N-phenylpyrazine-2-carboxamides has been a focus of research to develop new antimicrobial and herbicidal agents. mdpi.commdpi.com The condensation of pyrazine-2-carboxylic acid chlorides with various anilines has yielded a range of substituted amides, allowing for the investigation of the effects of different substituents on the benzene (B151609) ring. mdpi.comresearchgate.net Furthermore, the introduction of a piperidine moiety has been explored to enhance biological activity. The use of coupling reagents like propylphosphonic anhydride (B1165640) (T3P) has facilitated the synthesis of these derivatives. researchgate.netresearchgate.net

Influence of Substituent Effects on Molecular Interactions

The nature and position of substituents on the pyrazine ring and any attached aromatic rings significantly impact the molecular interactions and biological activity of these compounds. For instance, in a series of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids, a 4-nitro substitution on the phenyl ring resulted in high antimycobacterial activity. nih.gov Similarly, a propyl ester derivative with a 4-(trifluoromethyl)phenyl group also showed significant activity. nih.govnih.gov This suggests that electron-withdrawing groups can enhance the biological effects of these compounds.

The lipophilicity of the molecule is a critical factor. Increasing the length of the alkyl chain in 3-(alkylamino)-N-methylpyrazine-2-carboxamides was found to increase their antimycobacterial and antibacterial activity. mdpi.com However, there is often an optimal lipophilicity, as demonstrated by the comparison between N-methyl and N-ethyl carboxamides, where the longer ethyl group in conjunction with a shorter alkylamino chain led to a decrease in activity. mdpi.com

The presence of a chlorine atom on the pyrazine ring has also been shown to be important for the antibacterial activity of certain arylamides of pyrazine-2-carboxylic acid. researchgate.net In contrast, the introduction of bulky substituents like a tert-butyl group can enhance lipophilicity and antimycobacterial activity in pyrazinecarboxamides compared to the parent ester.

Table 1: Selected this compound Derivatives and their Antimycobacterial Activity

| Compound Name | Structure | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |

| Propyl 5-(3-phenylureido)pyrazine-2-carboxylate | 1.56 | researchgate.netmdpi.com | |

| Propyl 5-(3-(4-methoxyphenyl)ureido)pyrazine-2-carboxylate | 6.25 | researchgate.netmdpi.com | |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | 3.13 | nih.govnih.gov |

Role in Complex Chemical Systems and Biochemical Pathways

This compound and related pyrazine derivatives are significant in the context of flavor chemistry and are involved in various biochemical pathways. Pyrazines are known contributors to the aroma and flavor of many cooked and roasted foods. While specific information on the biosynthesis of this compound is limited, the general pathways for pyrazine formation in nature often involve the Maillard reaction between amino acids and reducing sugars.

Applications in Advanced Chemical and Biochemical Research

Propyl Pyrazine-2-Carboxylate (B1225951) as a Chemical Synthon for Heterocyclic Compound Synthesis

The term "synthon" refers to a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations. Propyl pyrazine-2-carboxylate and its structural relatives are exemplary synthons, providing a robust scaffold for the synthesis of diverse heterocyclic compounds.

The pyrazine-2-carboxylate framework is a fundamental building block for constructing more elaborate molecular structures. The ester group can be readily modified, and the pyrazine (B50134) ring itself can participate in or be further functionalized through various organic reactions. This versatility allows chemists to integrate the pyrazine motif into larger, multi-functional molecules.

A prominent strategy involves using pyrazine-2-carboxylic acid as a precursor, which is then esterified to form derivatives like propyl or propargyl pyrazine-2-carboxylate. nih.gov For instance, a related compound, propargyl pyrazine-2-carboxylate, serves as a key intermediate in copper-mediated "click chemistry" reactions. nih.gov This reaction allows for the efficient coupling of the pyrazine unit with various azide-containing molecules to create complex pyrazine-triazole conjugates. nih.gov This modular approach highlights how the simple ester can be a linchpin in synthesizing intricate heterocyclic systems with potential applications in materials science and drug discovery.

Furthermore, the pyrazine ring system itself is instrumental in forming ordered supramolecular structures. Research on related pyrazine dicarboxylic acids has shown their ability to form robust, predictable hydrogen-bonded patterns, such as the R²₂(8) synthon, and to participate in π-π stacking interactions. mdpi.comibb.waw.pl These non-covalent interactions are crucial for designing crystal lattices and new materials with specific structural and physical properties. mdpi.com The ability of the pyrazine core to direct the assembly of molecules makes its derivatives, including the propyl ester, valuable tools in crystal engineering and supramolecular chemistry.

In medicinal chemistry, lead optimization is the process of refining a biologically active compound to improve its efficacy, selectivity, and pharmacokinetic properties. This compound and its derivatives serve as important precursors in this process, particularly in the synthesis of prodrugs or compound analogues with enhanced characteristics.

A clear example is found in the development of novel antimycobacterial agents based on pyrazinamide (B1679903), a first-line tuberculosis drug. nih.govnih.gov Researchers designed and synthesized a series of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids as more lipophilic versions of pyrazinoic acid (the active form of pyrazinamide). nih.govnih.gov To further increase lipophilicity, which can enhance cell membrane permeability and absorption, propyl ester derivatives were prepared. nih.govnih.gov

The synthesis involves a straightforward esterification of the parent carboxylic acid with propanol (B110389), typically using a catalytic amount of sulfuric acid. nih.gov This chemical modification resulted in compounds such as Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate, which demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis. nih.govnih.gov This work exemplifies how the this compound moiety can be introduced to a lead structure to optimize its drug-like properties.

| Compound Type | Structure | Chemical Name | Role in Synthesis |

|---|---|---|---|

| Parent Acid (Lead Analogue) | ![Chemical structure of 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylic acid](https://i.imgur.com/EXAMPLE_ACID.png) | 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylic acid | Starting material for esterification. Biologically active lead analogue. |

| Propyl Ester (Optimized Prodrug) | ![Chemical structure of Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate](https://i.imgur.com/EXAMPLE_ESTER.png) | Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | Final product with increased lipophilicity for potentially improved pharmacokinetic properties. |

Utilization in Analytical Method Development as a Reference Standard

In pharmaceutical development and quality control, analytical reference standards are highly pure substances used to confirm the identity, purity, and concentration of active pharmaceutical ingredients (APIs) and their related impurities. While specific commercial listings for this compound as a reference standard are not widespread, its parent compound and other esters are well-established in this role, underscoring the importance of this class of molecules in analytical science.

Pyrazine-2-carboxylic acid is available as a high-quality pharmaceutical reference standard from specialized suppliers, produced under internationally recognized ISO standards. lgcstandards.com Its application is critical in the development and validation of stability-indicating analytical methods. For example, in the analysis of the proteasome inhibitor drug Bortezomib, both pyrazine-2-carboxylic acid and its methyl ester are listed as potential impurities that must be monitored. researchgate.net A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method uses these compounds as reference markers to detect and quantify process-related impurities and degradation products. researchgate.net

Given this precedent, this compound would serve an analogous and crucial function. Should it be identified as a process impurity or a metabolite of a pyrazine-containing drug, a purified sample of the compound would be required as a reference standard to:

Develop and validate analytical methods (e.g., HPLC, GC-MS). researchgate.netup.ac.za

Determine the limits of detection (LOD) and quantification (LOQ). researchgate.net

Accurately quantify its presence in drug substances and finished products.

| Compound | Analytical Application | Context | Reference |

|---|---|---|---|

| Pyrazine-2-carboxylic acid | Reference Standard | Impurity (Imp-I) in Bortezomib analysis via HPLC. | researchgate.net |

| (S)-3-Phenyl-2-[(pyrazine-2-carbonyl)-amino]-propionic acid methylester | Reference Standard | Impurity (Imp-F) in Bortezomib analysis via HPLC. | researchgate.net |

| Pyrazine-2-carboxylic Acid | Pharmaceutical Reference Standard | Commercial availability for analytical development, method validation, and release testing. | lgcstandards.com |

Applications in Mechanistic Studies of Organic and Organometallic Reactions

Understanding the precise step-by-step pathway by which a chemical reaction occurs—its mechanism—is a cornerstone of modern chemistry. Pyrazine derivatives, including carboxylates, are employed as ligands or probes in mechanistic studies to help unravel these complex pathways, particularly in the field of organometallic catalysis.

The pyrazine-carboxylate scaffold can coordinate to metal centers through its nitrogen and oxygen atoms, influencing the electronic properties and reactivity of the metal catalyst. researchgate.net This interaction can be exploited to gain mechanistic insights. For instance, in a study of alkane oxygenation by a manganese-based catalytic system, pyrazine-2-carboxylic acid (PCA) was added to the reaction. acs.org Researchers studied the kinetics and selectivity of the reaction in the presence of PCA, finding that it made the reaction more efficient, thereby providing clues about the nature of the active catalytic species and the reaction pathway. acs.org

In another detailed mechanistic study, pyrazine-2-carboxamide ligands (closely related to the carboxylate) were attached to ruthenium(II) centers to create catalysts for the transfer hydrogenation of ketones. researchgate.net By using spectroscopic techniques, particularly ³¹P NMR spectroscopy, researchers were able to monitor the catalyst and its transformations during the reaction. researchgate.net These observations allowed them to propose a specific monohydride reaction pathway, clarifying how the catalyst facilitates the hydrogen transfer from an alcohol to a ketone. researchgate.net Such studies are fundamental to designing more efficient and selective catalysts for important chemical transformations.

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Pathways with Enhanced Sustainability and Efficiency

The traditional synthesis of pyrazine (B50134) derivatives often involves multi-step processes with harsh conditions. tandfonline.comresearchgate.net Future research is increasingly focused on developing "green" and more efficient alternatives. One promising avenue is the use of earth-abundant metal catalysts, such as manganese, for the dehydrogenative coupling of amino alcohols, which produces hydrogen gas and water as the only byproducts, making the process atom-economical and environmentally friendly. nih.gov Another sustainable approach involves biocatalysis. For instance, the enzyme Lipozyme® TL IM has been successfully used in a continuous-flow system to synthesize pyrazinamide (B1679903) derivatives from pyrazine esters and various amines. rsc.orgrsc.org This enzymatic method operates at mild temperatures (45 °C) in greener solvents like tert-amyl alcohol, achieving high yields in short reaction times. rsc.orgrsc.org

Further research could focus on expanding the substrate scope of these catalytic systems to include a wider variety of pyrazine esters, such as propyl pyrazine-2-carboxylate (B1225951). The development of one-pot reactions, which combine multiple synthetic steps without isolating intermediates, also represents a significant goal for enhancing efficiency and reducing waste. tandfonline.comresearchgate.net Investigating novel catalytic systems, including different transition metals and enzyme preparations, could lead to even milder reaction conditions and higher yields, making the synthesis of these valuable compounds more scalable and sustainable. tandfonline.comnih.gov

Development of Advanced Spectroscopic and Computational Tools for Pyrazine Carboxylate Characterization

The precise characterization of pyrazine carboxylates is fundamental to understanding their structure-activity relationships. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.govmdpi.comjyoungpharm.in For example, in substituted 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids and their esters, ¹H-NMR spectra typically show characteristic peaks for the pyrazine ring protons between δ 8.86 and 8.99 ppm, while IR spectroscopy confirms the presence of functional groups like C=O stretching bands for esters in the 1727–1748 cm⁻¹ range. nih.gov

Future advancements lie in the integration of these experimental techniques with sophisticated computational methods. brieflands.comnih.gov Density Functional Theory (DFT) calculations are increasingly used to predict and corroborate experimental findings, such as vibrational frequencies (IR and Raman), and to provide insights into molecular geometry and electronic properties. nanoient.orgresearchgate.net For instance, DFT has been used to optimize the molecular structures of 3-amino-2-pyrazine carboxylic acid and its methyl ester, showing good agreement with experimental spectroscopic data. nanoient.org Quantitative Structure-Activity Relationship (QSAR) studies, which correlate computational descriptors with biological activity, are also becoming vital tools. brieflands.comnih.gov These in silico methods can predict the properties of novel pyrazine carboxylate derivatives, guiding synthetic efforts toward compounds with desired characteristics. brieflands.com Future work should aim to develop more accurate predictive models by combining larger experimental datasets with advanced machine learning algorithms, and to refine spectroscopic techniques for real-time monitoring of reactions and interactions.

Table 1: Spectroscopic and Computational Data for Pyrazine Carboxylate Derivatives

| Compound/Derivative Class | Technique | Key Findings / Data Points | Reference(s) |

|---|---|---|---|

| 3-(Phenylcarbamoyl)pyrazine-2-carboxylic Acid Esters | ¹H-NMR | Pyrazine proton peaks observed in the range of δ 8.86–8.99 ppm. | nih.gov |

| 3-(Phenylcarbamoyl)pyrazine-2-carboxylic Acid Esters | IR Spectroscopy | Ester C=O stretching bands located at 1727–1748 cm⁻¹. | nih.gov |

| 3-Amino-2-pyrazine Carboxylic Acid (APC) & Methyl Ester (MAPC) | DFT/FTIR/FT-Raman | Asymmetrical NH₂ stretching vibrations observed in IR at 3480 cm⁻¹ (APC) and 3448 cm⁻¹ (MAPC). Good agreement between calculated and experimental spectra. | nanoient.org |

| Substituted Amides of Pyrazine-2-carboxylic Acids | QSAR / DFT | Molecular surface electrostatic potentials (e.g., Vs,min, Vs,max) and LUMO energy were computed to correlate with cytotoxicity. | brieflands.comnih.gov |

| 6-Fluoropyrazine-2-carboxylic Acid | Computational Modeling | The high electronegativity of fluorine creates regions of negative electrostatic potential that influence intermolecular interactions. |

Deeper Mechanistic Understanding of Molecular Interactions in Complex Biological Systems

Many pyrazine derivatives exhibit significant biological activity, often by interacting with specific enzymes or receptors. A critical challenge is to elucidate the precise mechanisms of these interactions at the molecular level. For instance, certain pyrazine derivatives show promise as antitubercular agents by targeting enzymes essential for the survival of Mycobacterium tuberculosis. nih.govnih.gov Molecular docking studies have suggested that 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids can bind to the enzyme decaprenylphosphoryl-β-d-ribose oxidase (DprE1). nih.govnih.gov Similarly, other pyrazine derivatives have been studied as inhibitors of GlcN-6-P synthase. researchgate.netresearchgate.net

Future research must move beyond computational predictions to include detailed biophysical and structural biology studies. Techniques such as X-ray crystallography of ligand-protein complexes can provide atomic-level snapshots of binding modes, revealing key interactions like hydrogen bonds and π-stacking. rsc.org For example, the solid-state packing of pyrazine derivatives is often governed by networks of hydrogen bonds (e.g., N–H···O, O–H···O) and weaker C–H···π interactions. Understanding how structural modifications, such as changing an ester group from methyl to propyl, affect membrane permeability and target affinity is crucial for rational drug design. Elongating the ester chain can improve lipophilicity, potentially enhancing biological activity. nih.govnih.gov Further investigation into these structure-activity relationships is essential for optimizing the therapeutic potential of compounds like propyl pyrazine-2-carboxylate.

Table 2: Research on Molecular Interactions of Pyrazine Carboxylates

| Pyrazine Derivative Class | Biological Target / System | Research Finding / Method | Reference(s) |

|---|---|---|---|